

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile (CAS Number: 591769-05-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile, with the CAS number 591769-05-0, is a key chemical intermediate that has garnered significant attention in the pharmaceutical and chemical industries. Its unique molecular structure, featuring a cyclopentyl ring attached to an acrylonitrile moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **3-Cyclopentylacrylonitrile**, with a particular focus on its role in drug development.

Physicochemical Properties

3-Cyclopentylacrylonitrile is described as both a colorless to pale yellow transparent liquid and a solid, indicating that its melting point is near ambient temperature.[1][2][3] It is characterized by the following properties:



Property	Value	Source(s)
CAS Number	591769-05-0	[1]
Molecular Formula	C ₈ H ₁₁ N	[1]
Molecular Weight	121.18 g/mol	[1]
Appearance	Colorless to pale yellow transparent liquid or solid	[1][2][3]
Density	1.027 ± 0.06 g/cm ³	[1]
Boiling Point	209.0 ± 9.0 °C at 760 mmHg (Predicted)	[4][5]
Flash Point	79.9 °C	[1]
Solubility	Information not available	
Melting Point	Information not available	_

Spectroscopic Data

The structural confirmation of **3-Cyclopentylacrylonitrile** is supported by the following spectroscopic data:

¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[5]

Note: Further spectroscopic data such as ¹³C NMR, IR, and Mass Spectrometry are not readily available in the public domain.

Synthesis of 3-Cyclopentylacrylonitrile

A prominent and efficient method for the synthesis of **3-Cyclopentylacrylonitrile** is the Horner-Wadsworth-Emmons (HWE) reaction.[6] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde.[6]



Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

- · Diethyl cyanomethylphosphonate
- Potassium tert-butoxide (1.0 M solution in THF)
- Cyclopentanecarbaldehyde
- Tetrahydrofuran (THF)
- · Diethyl ether
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[5]
- The ice bath is removed, and the reaction mixture is gradually warmed to room temperature and subsequently cooled to 0 °C again.[5]
- At this temperature, a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise.
- The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred continuously for 64 hours.[5]
- Upon completion of the reaction, the mixture is partitioned between diethyl ether and water.
 [5]

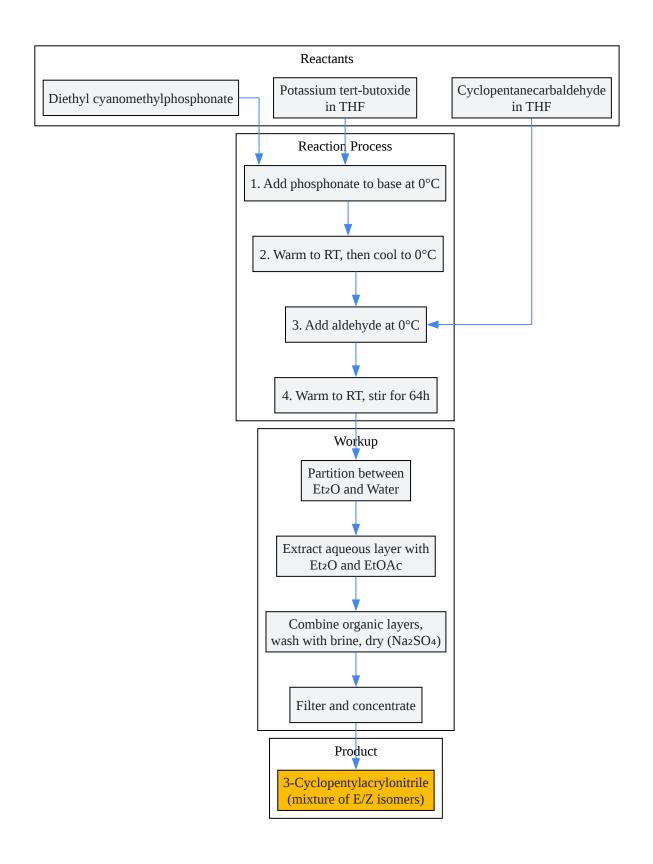






- The aqueous phase is extracted three times with diethyl ether followed by two extractions with ethyl acetate.[5]
- The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
- This procedure yields a mixture of (2E)- and (2Z)-**3-cyclopentylacrylonitrile**, which can be used in subsequent steps without further purification.[5]





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Synthesis workflow of **3-Cyclopentylacrylonitrile**.

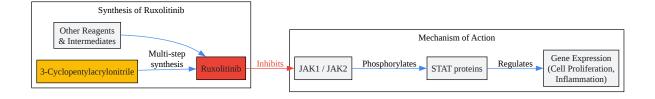


Role in Drug Development

3-Cyclopentylacrylonitrile is a crucial intermediate in the synthesis of Ruxolitinib, a potent and selective Janus kinase (JAK) inhibitor.[1] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[1] The cyclopentyl group of **3-Cyclopentylacrylonitrile** is a key structural feature that is incorporated into the final Ruxolitinib molecule.

The JAK-STAT Signaling Pathway and Ruxolitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. In myeloproliferative neoplasms, this pathway is often constitutively active. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling events.



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